N-benzhydryl-2-nitrobenzamide
Description
N-Benzhydryl-2-nitrobenzamide is a benzamide derivative characterized by a benzhydryl group (diphenylmethyl) attached to the nitrogen atom of a 2-nitrobenzamide scaffold. Its synthesis typically involves 2-nitroaniline derivatives as precursors, followed by sequential functionalization steps. For instance, analogous compounds like N-(2-nitrophenyl)-4-bromo-benzamide are synthesized via condensation reactions between substituted anilines and acid chlorides, as demonstrated in studies involving 2-nitroaniline and brominated benzoyl chlorides . The compound’s structural features, such as the nitro group at the 2-position and the bulky benzhydryl moiety, influence its physicochemical properties, including solubility, crystallinity, and reactivity. X-ray crystallographic analyses of related structures reveal asymmetric unit configurations (e.g., two molecules per unit), which may impact packing efficiency and stability .
Properties
CAS No. |
88229-33-8 |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-benzhydryl-2-nitrobenzamide |
InChI |
InChI=1S/C20H16N2O3/c23-20(17-13-7-8-14-18(17)22(24)25)21-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H,21,23) |
InChI Key |
HCGGJJAZZONEIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-nitrobenzamide typically involves the reaction of 2-nitrobenzoic acid with diphenylmethylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of larger reactors and more efficient purification techniques such as continuous flow reactors and automated chromatography systems. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-2-nitrobenzamide undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, where the diphenylmethyl group can be oxidized to form a carbonyl group.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as solvent, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures (50-100°C).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4), solvents like acetone, room temperature.
Major Products Formed
Reduction: Formation of N-(diphenylmethyl)-2-aminobenzamide.
Substitution: Formation of substituted benzamides with various functional groups.
Oxidation: Formation of N-(diphenylmethyl)-2-nitrobenzaldehyde.
Scientific Research Applications
N-benzhydryl-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-benzhydryl-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diphenylmethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Solubility (mg/mL) | Notable Applications |
|---|---|---|---|---|---|
| This compound | 378.4 | Benzhydryl, 2-NO₂ | ~210 | 0.15 (DMSO) | Under investigation |
| N-(2-Nitrophenyl)-4-bromo-benzamide | 356.2 | 4-Br, 2-NO₂ | ~195 | 0.22 (DMSO) | Crystallography studies |
| 4MNB | 376.2 | 4-OMe, 2-NO₂, 4-Br | ~180 | 0.45 (DMSO) | Reference in structural analyses |
| N-(2,2-Diphenylethyl)-4-nitrobenzamide | 392.4 | Diphenylethyl, 4-NO₂ | ~198 | 0.08 (DMSO) | Synthetic intermediate |
| NHBIs | 250–350 | Benzimidazole, N-oxyl | Variable | 0.5–2.0 (MeOH) | Catalysis, radical chemistry |
| N-Substituted-2-nitroanilines | 280–320 | Sulfonamide, 2-NO₂ | ~160–190 | 0.1–0.3 (DMSO) | Antiparasitic agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
